molecular formula C14H17N3O3S B2660438 3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester CAS No. 341966-55-0

3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester

Cat. No.: B2660438
CAS No.: 341966-55-0
M. Wt: 307.37
InChI Key: MFSVYDYRFRBRLC-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The exploration of thieno[2,3-b]pyridine derivatives began in the mid-20th century, driven by the need to synthesize fused heterocyclic systems with enhanced electronic and bioactive properties. Early synthetic routes relied on multistep condensation reactions, such as the cyclization of thiophene precursors with pyridine derivatives. A pivotal advancement emerged in the 2000s with the introduction of one-pot multicomponent reactions, which simplified the synthesis of functionalized thieno[2,3-b]pyridines. For example, Hassan and Fayz demonstrated the utility of cyanothioacetamide and arylhydrazones in constructing thieno[2,3-b]pyridine scaffolds under mild conditions. By 2016, researchers optimized cascade syntheses using nanocrystalline magnesium oxide catalysts, achieving yields exceeding 90% for derivatives like 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles. These methodological breakthroughs enabled the systematic diversification of substituents, including the introduction of methoxy, carboxylic ester, and dimethylaminomethylideneamino groups observed in 3-(dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester.

Regioselective functionalization further expanded structural possibilities. In 2015, selective bromination at the 4-position of thieno[2,3-b]pyridine laid the groundwork for synthesizing 4-aryl and 4-amino derivatives, a strategy applicable to introducing methoxy groups in target compounds. The integration of computational chemistry in the 2010s, such as molecular docking against phosphoinositide-specific phospholipase C (PLC), provided mechanistic insights that guided the rational design of derivatives with optimized bioactivity.

Significance in Medicinal Chemistry Research

Thieno[2,3-b]pyridines occupy a privileged position in drug discovery due to their dual heteroaromatic system, which enhances binding affinity to biological targets. The core scaffold demonstrates remarkable versatility:

  • Anticancer Activity : Derivatives substituted at the ortho- and meta-positions of the phenyl ring exhibit growth inhibition (GI₅₀) values as low as 20 nM against melanoma, breast, and leukemia cell lines. Molecular modeling suggests these compounds inhibit PLC isoforms, disrupting intracellular signaling pathways. Recent studies on cervical cancer models revealed that specific analogues induce apoptosis in HeLa and SiHa cells while reducing cancer stem cell populations, with IC₅₀ values correlating to glycosphingolipid modulation.
  • Antimicrobial Applications : Structural hybridization with thiazole rings yields compounds showing potent activity against Staphylococcus aureus (IC₅₀ = 18.9 ± 0.63 µg/mL) and Candida albicans (IC₅₀ = 19.2 ± 0.58 µg/mL). These derivatives exploit Fukui reactivity indices to target bacterial DNA gyrase B, as confirmed by molecular docking studies.
  • Anti-inflammatory Potential : Analogues bearing α-naphthyl substituents demonstrate selective inhibition of cyclooxygenase-2 (COX-2), with preliminary data indicating utility in arthritis management.

The ethyl ester moiety in 3-(dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester enhances membrane permeability, while the dimethylaminomethylideneamino group facilitates hydrogen bonding with enzymatic active sites. These features position the compound as a lead structure for optimizing pharmacokinetic properties.

Educational Applications in Nitrogen-Containing Heterocyclic Chemistry

Thieno[2,3-b]pyridines serve as exemplary models for teaching key concepts in heterocyclic chemistry:

  • Synthetic Strategy Design : Students analyze retrosynthetic pathways for the target compound, identifying malononitrile, methoxy-substituted aldehydes, and dimethylaminomethylideneamine as plausible building blocks. The ethyl ester group introduces discussions on prodrug strategies and esterase-mediated activation.
  • Regiochemical Control : Laboratory modules utilize the regioselective bromination protocol to illustrate directing effects in electrophilic aromatic substitution. For instance, bromine preferentially occupies the 4-position of thieno[2,3-b]pyridine due to electron donation from the sulfur atom.
  • Computational Modeling : Using open-source software, learners dock the dimethylaminomethylideneamino side chain into PLC-γ2 (PDB: 1XWS), quantifying interaction energies and comparing them to experimental bioactivity data.

These pedagogical applications bridge theoretical knowledge and practical skills, preparing students for research in synthetic organic and medicinal chemistry.

Research Objectives and Scientific Scope

Current investigations prioritize three objectives:

  • Synthetic Optimization : Developing catalytic asymmetric methods to install the chiral dimethylaminomethylideneamino group, which may enhance target selectivity. Preliminary work suggests that organocatalysts could induce enantiomeric excesses >90% in model systems.
  • Mechanistic Elucidation : Resolving the compound’s mode of action via phosphoproteomics and metabolomics. In cervical cancer models, the derivative alters glycosphingolipid profiles in cancer stem cells, hinting at ceramide pathway modulation.
  • Structure-Activity Relationship (SAR) Expansion : Systematic variation of the methoxy and ethyl ester groups to balance potency and metabolic stability. Quantum mechanical calculations predict that fluorination at the 5-position may improve bioavailability by reducing cytochrome P450 affinity.

Properties

IUPAC Name

ethyl 3-(dimethylaminomethylideneamino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-5-20-14(18)12-11(16-8-17(2)3)10-9(19-4)6-7-15-13(10)21-12/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSVYDYRFRBRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.

    Attachment of the Dimethylaminomethylideneamino Group: This step involves the reaction of the thienopyridine intermediate with dimethylamine and formaldehyde under controlled conditions to form the dimethylaminomethylideneamino substituent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thienopyridine derivatives.

Scientific Research Applications

Biological Activities

The compound has been evaluated for various biological activities, particularly in the context of enzyme inhibition and anticancer properties.

Enzyme Inhibition

Recent studies have highlighted its potential as an inhibitor for specific enzymes involved in steroid metabolism. For instance, it has shown promising results as a selective inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a crucial role in the regulation of steroid hormones.

Compound17β-HSD2 Inhibition (%) at 1 µM
3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester36%
Control Compound A63%
Control Compound B70%

These results indicate that while the compound may not be as potent as some control compounds, it still exhibits significant inhibitory activity against 17β-HSD2 .

Anticancer Activity

In addition to enzyme inhibition, this compound has been investigated for its anticancer potential. Preliminary results suggest that it may induce apoptosis in certain cancer cell lines, although further studies are required to elucidate the underlying mechanisms and efficacy .

Applications in Medicinal Chemistry

  • Drug Development : Due to its biological activities, this compound serves as a lead structure in drug development for conditions related to hormone imbalances and certain cancers.
  • Pharmacological Research : It is utilized in pharmacological studies aimed at understanding the mechanisms of enzyme inhibition and cancer therapeutics.
  • Chemical Biology : The compound's unique thienopyridine structure makes it a valuable tool in chemical biology for studying protein interactions and metabolic pathways.

Case Study 1: Enzyme Inhibition Profile

A study conducted on various thienopyridine derivatives demonstrated that modifications to the thieno[2,3-b]pyridine framework could enhance selectivity and potency against specific isoforms of 17β-HSD. The compound was one of several tested for its ability to selectively inhibit 17β-HSD2 without significantly affecting 17β-HSD1 activity .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that compounds similar to this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Mechanism of Action

The mechanism of action of 3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Target Compound :
  • Core structure: Thieno[2,3-b]pyridine fused ring.
  • Substituents: Position 2: Ethyl carboxylate ester. Position 3: Dimethylaminomethylideneamino group. Position 4: Methoxy group.
  • Key properties : High boiling point (predicted 574.7°C ) due to aromaticity and polar substituents .
Analog 1 : Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-56-3)
  • Substituents: Position 3: Amino group. Positions 4 and 6: Methyl groups.
  • The methyl groups at positions 4 and 6 may increase lipophilicity compared to the methoxy group in the target compound .
Analog 2 : Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate (CAS: 341966-57-2)
  • Substituents: Position 3: (4-Chlorobenzyl)oxy iminomethyleneamino group. Position 4: Methoxy group.
  • Comparison : The 4-chlorobenzyl substituent introduces halogen-based electronegativity, which may enhance binding affinity in biological systems compared to the benzyloxy group in the target compound .
Analog 3 : Ethyl N-{4-aryl-2-cyano-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridin-3-yl}-methanimidates (e.g., 6a,b)
  • Substituents: Position 2: Cyano and ethoxycarbonyl groups. Position 6: Methyl group.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C20H22N4O3S C13H16N2O2S C20H21ClN4O3S C18H17N3O2S
Molar Mass (g/mol) 398.48 280.34 433.92 355.41
Predicted pKa 9.15 ~8.5 (amino group) ~9.0 (similar basicity) ~7.8 (cyano group)
Boiling Point (°C) 574.7 Not reported ~580 (estimated) Not reported

Key Observations :

  • The target compound’s higher molar mass and polar substituents contribute to its elevated boiling point.
  • Analog 3’s cyano group lowers pKa, increasing acidity compared to the target compound.

Biological Activity

3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and the structure-activity relationship (SAR) of this compound and its derivatives, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. For instance, one common method includes the condensation of 3-amino-5-arylthiophene with appropriate aldehydes and subsequent transformations to yield the final product. The synthetic route often employs reagents such as boron trifluoride methyl sulfide complex for demethylation and various acyl chlorides for acylation.

Biological Activity

The biological activity of this compound has been evaluated in several studies. Key findings include:

  • Inhibition of Enzymatic Activity : This compound exhibits inhibitory effects on specific enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which is crucial in steroid metabolism. Compounds derived from this structure have shown varying degrees of inhibition, with some demonstrating up to 36% inhibition at concentrations of 1 μM .
  • Antitumor Activity : Similar compounds within the thieno[2,3-d]pyrimidine family have been reported to exhibit antitumor properties by targeting topoisomerase I, an essential enzyme in DNA replication and repair . The structure-activity relationship studies indicate that modifications on the thiophene ring can enhance or diminish this activity.
  • Cytotoxicity : The cytotoxicity of related compounds has been assessed using various cancer cell lines, with IC50 values ranging significantly depending on the specific structural modifications. For example, derivatives with dimethylamino substitutions have shown promising cytotoxic profiles .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how different functional groups influence biological activity:

Compound StructureIC50 (μM)Biological Activity
Base Compound-Moderate 17β-HSD inhibition
Dimethylamino Derivative0.4 - 5.0High cytotoxicity against RPMI8402 cells
Bromo-substituted Analog7.2 ± 0.6Enhanced MIF2 inhibitory potency

These findings suggest that the presence of specific substituents can significantly impact both the potency and selectivity of these compounds against target enzymes.

Case Studies

Several case studies have highlighted the potential applications of these compounds:

  • Cancer Treatment : In vitro studies demonstrated that certain derivatives effectively inhibited cancer cell proliferation by inducing apoptosis through topoisomerase I inhibition .
  • Enzyme Inhibition : A focused compound collection including derivatives of thieno[2,3-d]pyrimidine was evaluated for their ability to inhibit MIF2 tautomerase activity, revealing a potent inhibitor with an IC50 of 15 ± 0.8 μM .

Q & A

What are the standard synthetic routes for synthesizing 3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester?

Basic
The compound is typically synthesized via condensation reactions involving enamino esters or hydrazine hydrate. For example, heating an ethanolic solution of a precursor ester with hydrazine hydrate can yield thieno[2,3-b]pyridine derivatives. Ethanol serves as both solvent and reactant, with reflux conditions (70–80°C) commonly employed to facilitate cyclization . Alternative routes include sulfonamide coupling at the pyridine nitrogen, as seen in the synthesis of structurally related ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate .

How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced
By-product formation (e.g., acetohydrazides or dicarboxylates) can be mitigated by controlling stoichiometry, temperature, and reaction time. For instance, in hydrazine-mediated cyclization, maintaining a 1:2 molar ratio of the precursor ester to hydrazine hydrate reduces competing pathways. Lowering the reaction temperature to 60°C and using anhydrous ethanol minimizes hydrolysis side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) further isolates the target compound .

What spectroscopic and analytical methods are used to characterize this compound?

Basic
Characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, DEPT, and HRMS for structural confirmation. X-ray crystallography is critical for resolving stereochemistry, as demonstrated for ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate, where bond angles and torsion angles were validated using single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) . FT-IR confirms functional groups like sulfonamide (1320–1160 cm1^{-1}) and ester carbonyl (1720 cm1^{-1}) .

How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Advanced
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. For example, enol-keto tautomerism in enamino esters can split 1H^1H-NMR signals. Variable-temperature NMR (VT-NMR) at −40°C to 80°C stabilizes conformers, clarifying splitting patterns . 2D NMR techniques (COSY, HSQC) resolve overlapping signals in crowded spectra, as shown in studies of thieno[2,3-b]pyridine derivatives .

What biological activities are reported for thieno[2,3-b]pyridine derivatives?

Basic
These derivatives exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) and potential as antitumor agents. Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate, for instance, showed activity in preliminary in vitro screens . Some derivatives also overcome multidrug resistance by inhibiting P-glycoprotein efflux pumps .

What strategies improve the bioavailability of thieno[2,3-b]pyridine-based therapeutics?

Advanced
Bioavailability is enhanced through structural modifications:

  • Lipophilicity adjustment : Introducing electron-withdrawing groups (e.g., nitro, cyano) increases membrane permeability .
  • Prodrug design : Ester hydrolysis to carboxylic acids improves solubility. Ethyl esters are commonly used for this purpose .
  • Co-crystallization : Co-formers like succinic acid enhance dissolution rates, as tested in pH 6.8 phosphate buffers .

How are structure-activity relationships (SARs) analyzed for cytotoxicity?

Advanced
SAR studies involve synthesizing analogs with varied substituents (e.g., aryloxy, nitro, cyclopropyl) and testing against cancer cell lines. For example, replacing the 4-methoxy group with a nitro moiety in ethyl 2-(aryloxo)thieno[2,3-b]pyridine-5-carboxylate increased IC50_{50} values by 3-fold in multidrug-resistant KB-V1 cells . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like topoisomerase II .

What are the key challenges in purifying this compound?

Basic
Challenges include separating regioisomers (e.g., thieno[2,3-b] vs. [3,2-b] pyridines) and removing unreacted hydrazine. Silica gel chromatography with ethyl acetate/hexane (3:7 v/v) achieves baseline separation, while aqueous washes (NaHCO3_3) remove acidic impurities . Recrystallization from ethanol/water (1:1) yields high-purity crystals (>98%) .

How do substituent modifications impact cytotoxicity?

Advanced
Substituents at the 2- and 5-positions significantly modulate activity:

  • Electron-deficient groups : Nitro or cyano at position 3 enhances intercalation with DNA, reducing IC50_{50} values by 50% in leukemia cells .
  • Bulkier groups : Cyclopropyl at position 7 improves selectivity for resistant cell lines by sterically hindering efflux pumps .
  • Sulfonamide vs. ester : Sulfonamide derivatives exhibit higher solubility but lower logP, balancing potency and bioavailability .

What crystallographic data is available for related thieno[2,3-b]pyridine derivatives?

Basic
Crystal structures (e.g., CCDC 731102) reveal planar thieno[2,3-b]pyridine cores with dihedral angles of 5.2°–8.7° between the thiophene and pyridine rings. Hydrogen bonding between sulfonamide NH and ester carbonyl oxygen stabilizes the lattice (bond distance: 2.89 Å) . Unit cell parameters (a = 9.452 Å, b = 10.873 Å, c = 14.259 Å) are consistent with monoclinic systems (space group P21_1/c) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.